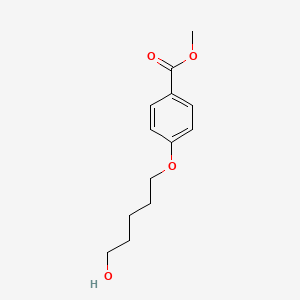

Methyl 4-((5-hydroxypentyl)oxy)benzoate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 4-(5-hydroxypentoxy)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O4/c1-16-13(15)11-5-7-12(8-6-11)17-10-4-2-3-9-14/h5-8,14H,2-4,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPHGPMPCCZJPKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OCCCCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 4 5 Hydroxypentyl Oxy Benzoate and Analogs Featuring the 4 5 Hydroxypentyl Oxy Benzoate Moiety

Esterification Routes to Methyl Benzoate (B1203000) Derivatives

The formation of the methyl benzoate core is a critical step. This is typically achieved either through classical acid-catalyzed esterification or more modern transition-metal-catalyzed methods.

Fischer-Speier esterification is a foundational method for producing esters by reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst. youtube.comyoutube.com For the synthesis of precursors to the target molecule, such as methyl 4-hydroxybenzoate (B8730719), 4-hydroxybenzoic acid is reacted with methanol (B129727) using a catalyst like concentrated sulfuric acid. youtube.com

The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst, which increases the electrophilicity of the carbonyl carbon. youtube.com A subsequent nucleophilic attack by the oxygen atom of the alcohol (methanol) forms a tetrahedral intermediate. youtube.com After a proton transfer, a water molecule is eliminated, and deprotonation of the resulting ester yields the final product. youtube.com The process is reversible, and to drive the equilibrium towards the ester product, excess methanol is often used, or the water generated is removed from the reaction mixture. youtube.comyoutube.com

| Reaction | Reactants | Catalyst | Key Features | Reference |

| Fischer Esterification | Carboxylic Acid (e.g., Benzoic Acid), Alcohol (e.g., Methanol) | Strong Acid (e.g., H₂SO₄) | Reversible reaction; often requires excess alcohol or removal of water to maximize yield. | youtube.comyoutube.com |

A powerful and versatile alternative for forming benzoate esters is the palladium-catalyzed carbonylation of aryl halides. nih.govnih.gov This method involves the reaction of an aryl halide (such as 4-bromophenol (B116583) or a protected derivative) with carbon monoxide (CO) and an alcohol in the presence of a palladium catalyst and a base. nih.govnih.govacs.org This approach is highly regioselective and offers a broad tolerance for various functional groups. nih.gov

The catalytic cycle typically begins with the oxidative addition of the aryl halide to a Pd(0) complex. The resulting arylpalladium(II) complex then undergoes migratory insertion of carbon monoxide to form an aroylpalladium(II) species. nih.gov Finally, alcoholysis of this intermediate, often facilitated by a base, releases the ester product and regenerates the Pd(0) catalyst. nih.govacs.org The choice of ligands, such as Xantphos or bulky phosphines, and reaction conditions can be optimized to achieve high yields even at atmospheric pressure of CO. nih.govacs.org

| Catalyst System | Substrates | CO Pressure | Key Advantages | Reference |

| Pd(OAc)₂ / Xantphos | Aryl bromides, Methanol | 1 atm | High efficiency and functional group tolerance at low CO pressure. | nih.gov |

| Pd(OAc)₂ / Bulky Phosphines | Aryl bromides | 1-3 bar | Effective for a range of bromoarenes at low catalyst loadings. | acs.org |

| Palladium Nanoparticles | Aryl halides, Alkyl halides, Water | 20 atm | Allows for a one-pot, four-component reaction to synthesize aromatic esters. | acs.org |

Ether Linkage Construction at the Para-Position of Methyl Benzoate

Once the methyl benzoate scaffold is in place (specifically, methyl 4-hydroxybenzoate), the subsequent key step is the formation of the ether bond at the para-position.

The Williamson ether synthesis is a classic and widely used method for preparing ethers. masterorganicchemistry.comyoutube.com It proceeds via an S_N2 reaction between an alkoxide and an alkyl halide. masterorganicchemistry.com In the context of synthesizing Methyl 4-((5-hydroxypentyl)oxy)benzoate, this involves the reaction of methyl 4-hydroxybenzoate with a suitable 5-carbon alkyl halide, such as 5-bromo-1-pentanol or 5-chloro-1-pentanol (B147386).

The first step is the deprotonation of the phenolic hydroxyl group of methyl 4-hydroxybenzoate using a base (e.g., potassium carbonate, sodium hydride) to form a more nucleophilic phenoxide ion. youtube.commdpi.com This phenoxide then attacks the electrophilic carbon of the pentyl halide, displacing the halide leaving group to form the desired aryl alkyl ether linkage. masterorganicchemistry.com For this reaction to be efficient, the alkyl halide should ideally be primary to favor the S_N2 mechanism and avoid competing elimination reactions. chem-station.com If the terminal hydroxyl group of the pentyl halide interferes with the reaction, it can be protected (e.g., as a silyl (B83357) ether) and then deprotected in a subsequent step.

| Reactant 1 (Nucleophile Precursor) | Reactant 2 (Electrophile) | Base | Solvent | Mechanism | Reference |

| Methyl 4-hydroxybenzoate | 1-bromo-5-pentanol (or protected version) | K₂CO₃, NaH | DMF, Acetonitrile (B52724) | S_N2 | mdpi.comchem-station.com |

| 4-Ethylphenol | Methyl iodide | NaOH | Dichloromethane/Water (Phase Transfer) | S_N2 | utahtech.edu |

Beyond the Williamson synthesis, several modern cross-coupling reactions provide alternative routes to form the C-O ether bond. These methods can sometimes offer advantages in terms of substrate scope and reaction conditions. Notable examples include the Ullmann, Chan-Lam-Evans, and Buchwald-Hartwig couplings, which are powerful transition-metal-catalyzed methods for ether bond formation. nih.gov

Another advanced strategy involves the use of reagents like PhenoFluor, which can facilitate the coupling of phenols and alcohols. nih.gov This particular reaction proceeds through a distinct mechanism from conventional methods and can be effective for substrates that are challenging for other techniques. nih.gov Furthermore, nickel-catalyzed cross-coupling reactions have emerged as a potent tool, enabling the use of less reactive electrophiles like aryl methyl ethers or pivalates as coupling partners, thereby expanding the synthetic toolkit for constructing such C-O linkages. raco.cat

Functional Group Manipulation on the Pentyl Chain

The synthesis can also be designed to install the terminal hydroxyl group on the pentyl chain at a later stage through functional group interconversion (FGI). pharmacy180.comfiveable.me This strategy involves first attaching a pentyl chain with a different, less reactive, or synthetically useful functional group to the methyl 4-hydroxybenzoate core.

Selective Introduction of the Terminal Hydroxyl Group

The synthesis of this compound is most commonly achieved via the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction involves the coupling of an alkoxide with an alkyl halide. In the context of the target molecule, the reaction would be between the phenoxide of Methyl 4-hydroxybenzoate and a 5-carbon electrophile. A primary challenge in this synthesis is the selective introduction of the terminal hydroxyl group, as bifunctional reagents like 1,5-pentanediol (B104693) could lead to undesired side products, including symmetrical ether formation or polymerization.

To circumvent this, a common strategy involves the use of a protecting group. One of the hydroxyl groups of 1,5-pentanediol is selectively protected, leaving the other available for reaction. The tetrahydropyranyl (THP) group is a suitable choice for this purpose due to its ease of introduction and subsequent removal under mild acidic conditions. masterorganicchemistry.com

The synthetic sequence can be outlined as follows:

Mono-protection of Diol: 1,5-Pentanediol is reacted with dihydropyran in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to yield 5-(tetrahydropyran-2-yloxy)pentan-1-ol.

Activation of the Alcohol: The remaining free hydroxyl group is converted into a good leaving group, typically a tosylate or a halide (e.g., bromide), by reacting it with p-toluenesulfonyl chloride or a brominating agent.

Etherification: Methyl 4-hydroxybenzoate is deprotonated with a base, such as sodium hydride or potassium carbonate, to form the corresponding sodium or potassium phenoxide. youtube.com This phenoxide then displaces the leaving group from the protected pentyl derivative in an SN2 reaction to form the ether linkage. wikipedia.orgmasterorganicchemistry.com

Deprotection: The THP protecting group is removed from the resulting intermediate by treatment with a mild acid (e.g., acetic acid in a water/THF mixture or pyridinium (B92312) p-toluenesulfonate in ethanol) to reveal the terminal hydroxyl group, yielding the final product, this compound.

An alternative approach involves the direct reaction of the Methyl 4-hydroxybenzoate phenoxide with 5-chloro-1-pentanol. While this seems more direct, selectivity can be an issue, as the hydroxyl group of the alkylating agent can also react under basic conditions. Therefore, the protecting group strategy generally offers a more controlled and higher-yielding route.

Table 1: Key Reactions in the Selective Synthesis of this compound

| Step | Reactants | Reagents | Product | Purpose |

| 1 | Methyl 4-hydroxybenzoate, 5-Bromo-1-(tetrahydropyran-2-yloxy)pentane | K₂CO₃, Acetone | Methyl 4-((5-(tetrahydro-2H-pyran-2-yloxy)pentyl)oxy)benzoate | Williamson Ether Synthesis to form the core ether structure. wikipedia.org |

| 2 | Methyl 4-((5-(tetrahydro-2H-pyran-2-yloxy)pentyl)oxy)benzoate | p-TsOH, Methanol | This compound | Deprotection to reveal the terminal hydroxyl group. masterorganicchemistry.com |

Stereochemical Control in Chiral Analogue Synthesis

The synthesis of chiral analogs of this compound, where a stereocenter is present in the pentyl chain, requires advanced asymmetric synthesis techniques to control the stereochemistry. The principles of stereochemical control are critical for producing enantiomerically pure or enriched compounds, which is often a requirement in various fields of chemical research. acs.org

Several strategies can be employed to achieve stereochemical control:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials. For instance, a chiral lactone, such as (R)- or (S)-γ-valerolactone, could be reduced to a chiral 1,4-pentanediol (B150768) derivative. Subsequent chemical modifications can extend the chain and introduce the terminal hydroxyl group with a defined stereochemistry.

Asymmetric Catalysis: The use of chiral catalysts can induce stereoselectivity in a reaction. For example, an asymmetric reduction of a keto-ester precursor using a chiral catalyst (e.g., a Noyori-type ruthenium catalyst) can produce a chiral hydroxy-ester. This chiral alcohol can then be used in the Williamson ether synthesis.

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical outcome of a reaction. After the desired stereocenter has been created, the auxiliary is removed.

A hypothetical synthetic route to a chiral analog, such as Methyl 4-(((R)-5-hydroxypent-2-yl)oxy)benzoate, could involve the asymmetric reduction of a ketone precursor.

Table 2: Strategies for Stereochemical Control

| Strategy | Description | Example Application |

| Asymmetric Reduction | A prochiral ketone is reduced to a chiral alcohol using a chiral reducing agent or a catalyst. | Reduction of Methyl 4-((5-oxopentyl)oxy)benzoate with a chiral borane (B79455) reagent or under catalytic hydrogenation with a chiral catalyst. |

| Kinetic Resolution | A racemic mixture of a chiral alcohol intermediate is reacted with a chiral reagent that selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer. | Enzymatic acylation of racemic this compound where an enzyme selectively acylates one enantiomer. |

| Chiral Building Blocks | Starting the synthesis from a commercially available or readily prepared enantiopure building block. | Using (R)- or (S)-1,2-epoxypentane as a starting material to introduce the chiral center. |

The development of chiral organocatalysts also offers promising avenues for the stereoselective synthesis of complex molecules. nih.gov While direct examples for this specific benzoate analog are not prevalent, the general principles are widely applicable in modern organic synthesis. kyoto-u.ac.jpnih.gov

Chromatographic and Crystallization Techniques for Product Isolation and Purification

The isolation and purification of this compound and its analogs from the reaction mixture are critical steps to obtain a product of high purity. The primary techniques employed are column chromatography and crystallization. google.com

Column Chromatography: Silica (B1680970) gel column chromatography is a standard and effective method for purifying benzoate esters. researchgate.net The choice of eluent system is crucial for achieving good separation. A gradient of ethyl acetate (B1210297) in a non-polar solvent like hexane (B92381) is typically used. The polarity of the solvent mixture is gradually increased to first elute non-polar impurities and then the desired product, which is more polar due to the hydroxyl and ester functionalities. Thin-layer chromatography (TLC) is used to monitor the progress of the separation.

For certain benzoate esters, reversed-phase chromatography using silanized silica gel as the stationary phase and a polar mobile phase (e.g., a buffered methanol-water mixture) can also be an effective purification method. openaccesspub.orgnih.gov This technique separates compounds based on their hydrophobicity.

Crystallization: Crystallization is a powerful technique for purifying solid compounds. google.com The crude product obtained after chromatographic separation or work-up is dissolved in a minimum amount of a hot solvent in which it is highly soluble. The solution is then allowed to cool slowly. As the solubility decreases with temperature, the pure compound crystallizes out, leaving impurities behind in the solvent. The choice of solvent is critical and may require screening of several options. Common solvents for recrystallizing polar organic molecules include ethanol, methanol, ethyl acetate, or mixtures such as ethanol/water or ethyl acetate/hexane.

Table 3: Purification Techniques and Conditions

| Technique | Stationary Phase | Mobile Phase / Solvent | Key Considerations |

| Normal-Phase Column Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | Efficient for removing non-polar and very polar impurities. TLC monitoring is essential. researchgate.net |

| Reversed-Phase Chromatography | Silanized Silica Gel (C18) | Methanol/Water or Acetonitrile/Water | Useful for separating compounds with similar polarities based on hydrophobic differences. openaccesspub.orgnih.gov |

| Crystallization | Not Applicable | Ethanol/Water, Ethyl Acetate/Hexane | The choice of solvent is crucial for obtaining high purity and good recovery. Slow cooling promotes the formation of larger, purer crystals. google.com |

For acidic impurities, such as unreacted Methyl 4-hydroxybenzoate or hydrolyzed product, a simple acid-base extraction can be performed before chromatography. The crude product can be dissolved in an organic solvent and washed with a mild aqueous base like sodium bicarbonate solution to remove acidic components. researchgate.net

Derivatization Strategies and Structure Activity Relationship Sar Studies of Methyl 4 5 Hydroxypentyl Oxy Benzoate Analogs

Chemical Modifications at the Terminal Hydroxyl Group of the Pentyl Chain

The terminal hydroxyl group on the 5-hydroxypentyl chain is a primary site for chemical derivatization due to its reactivity. Standard transformations can convert this alcohol into a variety of functional groups, thereby altering properties such as polarity, hydrogen bonding capability, and steric bulk.

The hydroxyl group can be readily transformed into esters, ethers, and amides, which are common functional groups in medicinal chemistry.

Esterification: The terminal hydroxyl can undergo esterification with various carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) under acidic or basic conditions. A common method is the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst. This reaction is reversible, and to drive it to completion, an excess of one reactant or the removal of water is typically employed. mdpi.com

Etherification: The synthesis of ethers from the terminal hydroxyl group can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This reaction introduces a variety of alkyl or aryl groups, modifying the lipophilicity and metabolic stability of the molecule.

Amidation: While direct reaction with a carboxylic acid is not feasible, the hydroxyl group can be converted into a better leaving group (e.g., a tosylate) and then displaced by an amine. Alternatively, the hydroxyl group can be linked to a carboxylic acid via an amide bond through multi-step synthesis, often involving the introduction of a linker with an amine at one end and a group reactive towards the hydroxyl at the other. A more direct approach involves coupling with an isocyanate to form a carbamate (B1207046) linkage, which is isosteric to an amide.

The terminal hydroxyl group serves as a convenient handle for conjugating bioactive molecules, potentially directing the entire compound to specific biological targets. mdpi.com This strategy is fundamental in the development of targeted therapies. mdpi.comnih.gov The conjugation is typically achieved via a stable linker that connects the hydroxyl group to the bioactive moiety. symeres.comnih.gov

Examples of bioactive moieties that could be introduced include:

Targeting Peptides: Short peptides that bind to specific cell surface receptors overexpressed on diseased cells (e.g., cancer cells) can be attached. For example, an RGD (arginyl-glycyl-aspartic acid) peptide could be conjugated to target integrin receptors. nih.gov

Small Molecule Drugs: Another therapeutic agent could be linked to create a combination therapy within a single molecule.

Fluorescent Dyes or Imaging Agents: For diagnostic or research purposes, a fluorescent probe can be attached to track the molecule's distribution and localization within biological systems.

The linkage is often formed using bioorthogonal chemistry or by converting the hydroxyl to a more reactive group that can be coupled with the bioactive molecule. symeres.com

Functionalization of the Benzoate (B1203000) Core for Diverse Chemical Space Exploration

The central phenyl ring is another key area for modification. Introducing substituents onto the aromatic core can profoundly influence the molecule's electronic properties, conformation, and interactions with biological targets. iomcworld.comacs.org

Electrophilic aromatic substitution (EAS) is the primary method for functionalizing the benzoate core. The existing substituents—the alkoxy group at C4 and the methyl ester at C1—dictate the position of new substituents.

The alkoxy group (-O-pentyl-OH) is an activating, ortho, para-director due to the electron-donating resonance effect of the oxygen atom.

The methyl ester group (-COOCH₃) is a deactivating, meta-director because of its electron-withdrawing inductive and resonance effects.

The positions ortho to the activating alkoxy group (C3 and C5) are the most likely sites for substitution. The directing effects are competitive, but the strong activating nature of the alkoxy group generally dominates. Common EAS reactions include:

Nitration: Reaction with nitric acid and sulfuric acid introduces a nitro group, predominantly at the C3 and C5 positions. researchgate.net

Halogenation: Introduction of bromine or chlorine using Br₂ or Cl₂ with a Lewis acid catalyst would also favor substitution at the C3 and C5 positions.

Friedel-Crafts Acylation/Alkylation: These reactions introduce acyl or alkyl groups, although they may be less effective due to the deactivating nature of the ester group.

The methyl ester group is a versatile functional handle that can be converted into several other groups, significantly altering the molecule's properties. nih.gov

Hydrolysis: Base- or acid-catalyzed hydrolysis converts the methyl ester into a carboxylic acid. This introduces a negatively charged group at physiological pH, which can dramatically increase water solubility and provide a new site for conjugation (e.g., amide bond formation with an amine).

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol, yielding a benzylic alcohol. unime.it This adds another hydroxyl group to the molecule, increasing its hydrogen bonding potential.

Amidation (Aminolysis): The ester can react with ammonia (B1221849) or primary/secondary amines to form a primary, secondary, or tertiary amide, respectively. unime.it This reaction replaces the ester linkage with a more stable amide bond, which can act as a hydrogen bond donor and/or acceptor.

Grignard Reaction: Reaction with two or more equivalents of a Grignard reagent (R-MgBr) transforms the ester into a tertiary alcohol, introducing two identical alkyl or aryl groups from the Grignard reagent. unime.it

Design and Synthesis of Bifunctional Molecules and Conjugates

By combining the derivatization strategies discussed above, it is possible to design and synthesize bifunctional molecules or conjugates where different parts of the parent structure are tailored for specific functions. nih.govacs.org A bifunctional molecule, by definition, possesses two distinct functionalities that can engage with two different biological targets or perform two separate functions. acs.org

For example, a synthetic strategy could involve:

Functionalizing the benzoate core with a group that targets a specific protein pocket.

Modifying the terminal hydroxyl group by attaching a second pharmacophore or a targeting ligand. nih.gov

This approach allows for the creation of "two-headed" molecules that can bridge two proteins or interact with different sites on a single large target. nih.gov

Furthermore, Methyl 4-((5-hydroxypentyl)oxy)benzoate can act as a linker itself in the creation of larger conjugates. A common strategy in bioconjugation is to create a stable covalent link between a small molecule and a biomolecule, such as a protein or antibody. symeres.comnih.gov A synthetic route could involve hydrolyzing the methyl ester to a carboxylic acid, which is then activated and reacted with an available amine group (e.g., the side chain of a lysine (B10760008) residue) on a protein. This results in a stable amide bond, tethering the entire molecule to the larger biomolecule, a strategy often employed in the development of antibody-drug conjugates (ADCs) and other targeted delivery systems. symeres.com

Table of Mentioned Compounds

PROTAC-based Development Utilizing the Benzoate Scaffold

In the development of PROTACs, the benzoate scaffold can be strategically employed to orient the POI and E3 ligase ligands in a manner that facilitates productive ubiquitination. The substitution pattern on the phenyl ring provides multiple vectors for the attachment of the linker or for modifications that can enhance binding affinity to the target protein. For instance, in the development of PROTACs targeting hematopoietic prostaglandin (B15479496) D2 synthase (H-PGDS), a biaryl ether structure, which shares similarities with the alkoxy-benzoate motif, was utilized as a key component of the POI ligand. nih.govarxiv.org

The derivatization of the benzoate scaffold can involve modifications at several positions. The carboxylate group of the benzoic acid can be converted to an amide, ester, or other functional groups to modulate the physicochemical properties of the PROTAC, such as solubility and cell permeability. Furthermore, the aromatic ring can be substituted with various chemical groups to explore new interactions with the target protein.

A hypothetical SAR study on a series of PROTACs utilizing a benzoate scaffold could involve the systematic modification of the substituents on the aromatic ring. The data from such a study could be presented as follows:

| Compound | R1 Substituent | R2 Substituent | DC50 (nM) | Dmax (%) |

| PROTAC-A1 | H | H | 150 | 80 |

| PROTAC-A2 | F | H | 120 | 85 |

| PROTAC-A3 | Cl | H | 100 | 90 |

| PROTAC-A4 | OCH3 | H | 200 | 75 |

| PROTAC-A5 | H | NO2 | 500 | 50 |

This table is a hypothetical representation to illustrate a potential SAR study.

The results from such a study could indicate that electron-withdrawing groups at the R1 position enhance degradation activity, while bulky or electron-donating groups are detrimental. The nitro group at the R2 position could significantly reduce activity, possibly due to steric hindrance or unfavorable electronic effects.

Strategic Linker Chemistry and Attachment Points

The linker in a PROTAC is not merely a passive spacer but plays a crucial role in determining the efficacy of the degrader. nih.govexplorationpub.com The length, composition, and attachment points of the linker are critical parameters that must be optimized for each specific POI and E3 ligase pair. explorationpub.com For a molecule like this compound, the hydroxyl group on the pentyl chain and various positions on the benzoate ring present potential attachment points for the linker.

The synthesis of PROTACs often involves the use of "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition, to connect the warhead and the E3 ligase ligand to the linker. nih.gov This approach allows for the rapid generation of a library of PROTACs with varying linker lengths and compositions for SAR studies. nih.gov

The composition of the linker can significantly impact the physicochemical properties of the PROTAC. The incorporation of ether or polyethylene (B3416737) glycol (PEG) units, similar to the alkoxy chain in this compound, can enhance the solubility and cell permeability of the PROTAC. researchgate.net However, the ratio of alkyl to ether units must be carefully balanced, as an excess of ether linkages has been shown in some cases to inhibit PROTAC activity. nih.gov

The attachment point of the linker to the benzoate scaffold is a critical consideration. The choice of attachment point can influence the relative orientation of the POI and E3 ligase in the ternary complex. Molecular modeling and structural biology techniques are often employed to identify solvent-exposed regions on the warhead that are suitable for linker attachment without disrupting binding to the POI.

A systematic study of linker length and composition for a benzoate-based PROTAC could yield the following illustrative data:

| Compound | Linker Type | Linker Length (atoms) | Attachment Point | DC50 (nM) |

| PROTAC-B1 | Alkyl | 8 | para-position | 250 |

| PROTAC-B2 | Alkyl | 12 | para-position | 100 |

| PROTAC-B3 | PEG | 12 | para-position | 80 |

| PROTAC-B4 | Alkyl | 12 | meta-position | 300 |

| PROTAC-B5 | PEG | 16 | para-position | 50 |

This table is a hypothetical representation to illustrate a potential SAR study.

From this hypothetical data, one could conclude that a PEG linker is generally superior to an alkyl linker of the same length and that the para-position on the benzoate ring is the optimal attachment point. Furthermore, a linker length of 16 atoms appears to be the most effective in this series.

Mechanistic Biological Investigations of Methyl 4 5 Hydroxypentyl Oxy Benzoate Derivatives in in Vitro Systems

Studies on Cellular Uptake and Intracellular Localization Mechanisms

The cellular uptake and subsequent intracellular localization of Methyl 4-((5-hydroxypentyl)oxy)benzoate and its derivatives are critical determinants of their biological activity. While direct studies on this specific compound are not extensively available, the physicochemical properties of its core structure—a substituted benzoic acid ester—allow for informed hypotheses regarding its transport across the plasma membrane.

Generally, small organic molecules like benzoate (B1203000) derivatives can enter cells through passive diffusion, driven by a concentration gradient. The lipophilicity imparted by the pentyl ether chain would facilitate passage through the lipid bilayer of the cell membrane. Once inside the cell, the distribution of these compounds is influenced by their affinity for various organelles. For instance, some benzoic acid derivatives, when attached to a triphenylphosphonium group, have been shown to selectively target mitochondria due to the high transmembrane potential of these organelles in tumor cells. nih.gov This suggests that derivatization of the core this compound structure could be a strategy to direct its localization to specific subcellular compartments and enhance its therapeutic effect.

The presence of the hydroxyl group on the pentyl chain and the ester functionality introduces polarity, which might also allow for interaction with membrane transporters. Further studies employing fluorescently labeled analogs of this compound would be necessary to definitively elucidate its cellular uptake kinetics and intracellular fate.

Enzyme Target Engagement and Modulatory Mechanisms

The interaction of this compound derivatives with specific enzymes is a key area of investigation to understand their therapeutic potential.

Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the DNA damage response pathway, and its inhibition is a clinically validated strategy for treating certain cancers, particularly those with deficiencies in homologous recombination repair. semanticscholar.org The core structure of many PARP inhibitors mimics the nicotinamide (B372718) moiety of the NAD+ substrate. nih.gov While direct inhibition of PARP1 by this compound has not been explicitly demonstrated, its derivatives could be designed to fit into the active site of PARP1. The benzimidazole (B57391) carboxamide scaffold, for example, is a known PARP-1 inhibitor, and the amide group plays a crucial role in binding to the enzyme's active site. nih.gov

The design of novel PARP1 inhibitors often involves structure-activity relationship (SAR) studies to optimize binding affinity and selectivity. nih.govchemisgroup.usresearchgate.netnih.gov For instance, the introduction of specific substituents on a benzodiazepine (B76468) scaffold has been shown to influence PARP1 inhibitory activity. nih.gov It is conceivable that the this compound scaffold could be modified to incorporate pharmacophoric features necessary for PARP1 inhibition, such as hydrogen bond donors and acceptors that interact with key residues like Gly863, Ser904, and Tyr907 in the PARP1 active site. nih.gov The cleavage of PARP1 is also a hallmark of apoptosis, and some aminomethyl derivatives of other complex phenolic compounds have been shown to induce PARP1 cleavage in cancer cells, contributing to their cytotoxic effects. medchemexpress.com

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. nih.gov The design of a PROTAC involves a ligand for the protein of interest, a ligand for an E3 ligase, and a linker connecting the two. nih.govmedchemexpress.com The linker is a critical component, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.govnih.gov

The structure of this compound, with its hydroxyl-terminated pentyl ether chain, makes it an attractive candidate for use as a linker in the synthesis of PROTACs. This chain could be chemically modified to attach to both an androgen receptor (AR) ligand and an E3 ligase ligand, such as one that binds to cereblon (CRBN) or VHL. The length and flexibility of the pentyl chain could be systematically varied to optimize the degradation of the AR. Indeed, various linker types, including alkyl chains and polyethylene (B3416737) glycol (PEG) linkers, are commonly used in PROTAC design. medchemexpress.comtargetmol.com

PROTACs targeting the AR have shown promise in overcoming resistance to traditional antiandrogen therapies in prostate cancer. mdpi.comnih.gov An optimized PROTAC with a rigid linker has been shown to degrade AR with a DC50 value in the nanomolar range. nih.gov Therefore, derivatives of this compound could serve as valuable components in the development of novel AR-degrading PROTACs.

The methyl ester group in this compound is susceptible to hydrolysis by intracellular esterases, which are abundant in various tissues and cancer cells. This metabolic conversion would yield the corresponding carboxylic acid, 4-((5-hydroxypentyl)oxy)benzoic acid, and methanol (B129727). The rate of this hydrolysis can significantly impact the compound's biological activity and pharmacokinetic profile.

Studies on the hydrolysis of homologous series of benzoate esters have shown that the rate of hydrolysis is influenced by the nature of the alcohol and the substituents on the benzene (B151609) ring. For example, methyl benzoate has been shown to be hydrolyzed by rat liver microsomes. nih.govchemspider.com The hydrolysis of the ester can be considered a bioactivation step, as the resulting carboxylic acid may have a different biological activity profile than the parent ester. For instance, the carboxylic acid may exhibit different target engagement or cellular permeability. Understanding the kinetics of this esterase-mediated metabolism is crucial for the rational design of prodrugs or for predicting the in vivo behavior of these compounds.

Table 1: Comparative Half-life of Benzoate Esters in Rat Plasma and Liver Microsomes

| Compound | Ester Type | Half-life in Rat Plasma (min) | Half-life in Rat Liver Microsomes (min) |

| Methyl benzoate | Methyl | 36 | 15 |

| Ethyl benzoate | Ethyl | 17 | 12 |

| Data is based on a comparative study of homologous esters. nih.gov |

15-hydroxyprostaglandin dehydrogenase (15-PGDH) is the key enzyme responsible for the degradation of prostaglandins, such as PGE2. medchemexpress.comnih.gov Inhibition of 15-PGDH can lead to increased levels of PGE2, which has been shown to promote tissue regeneration. nih.govnih.gov Consequently, inhibitors of 15-PGDH are being investigated for various therapeutic applications. nih.govgoogle.combiorxiv.org

The development of potent 15-PGDH inhibitors often involves high-throughput screening and subsequent optimization of lead compounds. nih.govmybiosource.comabcam.com While there are no direct reports of this compound as a 15-PGDH inhibitor, its structural features could be explored for this purpose. The structure-activity relationships of known 15-PGDH inhibitors, such as SW033291, reveal the importance of specific interactions with key residues in the enzyme's active site, including Ser138, Tyr151, and Gln148. nih.govmdpi.com It is plausible that derivatives of this compound could be synthesized to mimic the binding mode of known inhibitors. Cell-based assays, where the inhibition of PGE2 metabolism is quantified, are a standard method for evaluating the potency of potential 15-PGDH inhibitors. nih.gov

Mechanisms of Cell Cycle Perturbation and Apoptosis Induction in Cultured Malignant Cells

A hallmark of cancer is uncontrolled cell proliferation, often due to a dysregulated cell cycle. Many anticancer agents exert their effects by inducing cell cycle arrest and/or apoptosis (programmed cell death). nih.gov

Benzoic acid derivatives have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. nih.govnih.govnih.govscispace.com For instance, certain trimethoxyphenoxy benzoic acid derivatives have been found to cause G2/M phase arrest and induce apoptosis in breast cancer cells. nih.govnih.gov More recently, a study on ethyl 4-[(4-methylbenzyl)oxy] benzoate, a structurally related compound, demonstrated its ability to inhibit the growth of cancer cells and induce apoptosis. nih.gov

The induction of apoptosis by these compounds is often mediated by the activation of caspases, a family of proteases that execute the apoptotic program. nih.govnih.govscispace.com This can be measured by assays that detect caspase activity or the cleavage of their substrates, such as PARP1. medchemexpress.commdpi.com The expression of key regulatory proteins involved in apoptosis, such as those from the Bcl-2 family (e.g., Bax, Bcl-2) and the tumor suppressor p53, can also be modulated by these compounds. scispace.com Flow cytometry is a powerful technique used to analyze the distribution of cells in different phases of the cell cycle and to quantify the percentage of apoptotic cells. nih.govnih.govplos.org It is highly probable that derivatives of this compound would also perturb the cell cycle and induce apoptosis in malignant cells through similar mechanisms.

Table 2: Effects of a Benzoate Derivative on Cell Cycle Distribution in NB-4 Leukemia Cells

| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |

| Control | 55.2 | 34.1 | 10.7 |

| 4-HPR (5 µM) | 42.5 | 48.3 | 9.2 |

| Data is based on a study of a synthetic retinoid derivative of benzoic acid, N-(4-hydroxyphenyl)retinamide (4-HPR). nih.gov |

DNA Damage Response Pathway Activation

The integrity of the genome is maintained by a complex network known as the DNA damage response (DDR). nih.gov This system detects DNA lesions, signals their presence, and promotes repair. nih.gov While direct studies on this compound are limited, research on analogous compounds provides insight into potential mechanisms of DDR activation.

One proposed mechanism involves the generation of reactive oxygen species (ROS). For instance, certain halogenated benzofuran (B130515) derivatives have been shown to exert pro-oxidative activity in cancer cell lines, which can lead to DNA damage. The cellular response to such damage often involves the activation of signaling cascades. For example, increased sensitivity to the chemotherapeutic agent 5-fluorouracil (B62378) (5-FU), which can hamper DNA metabolism, is seen in cells with deficiencies in the ATR-Chk1 signaling pathway and homologous recombination repair. nih.gov

Another relevant area of research involves epigenetic markers. The enzyme family TET is crucial for the process of DNA demethylation, and deficiencies in these enzymes can lead to defects in chromosome segregation under replication stress. Notably, 5-hydroxymethylcytosine (B124674) (5hmC), a DNA base produced by TET enzymes, accumulates at sites of DNA damage, where it is found alongside key DDR proteins like 53BP1 and γH2AX. This suggests 5hmC may function as an epigenetic marker for DNA damage, and that TET enzymes and 5hmC play a role in maintaining genome integrity.

G1/S-Phase Cell Cycle Arrest Mechanisms

The cell cycle is a tightly regulated process, and its arrest at specific checkpoints is a common mechanism for anticancer agents. Derivatives of benzoate compounds have been shown to induce cell cycle arrest, particularly at the G1/S transition, through various molecular pathways.

Inactivation of the ERK1/2 pathway by inhibitors is known to cause a G1 cell cycle arrest. nih.gov However, some cells can stochastically escape this arrest and re-enter the cell cycle. nih.gov This escape may occur in the presence of reduced expression of genes involved in DNA replication and repair, potentially leading to genomic instability. nih.gov

Studies on other compounds reveal specific molecular mechanisms for inducing G1 arrest. For example, a steroid extract from Meretrix meretrix was found to inhibit the growth of human hepatoma cell lines (HepG2 and Hep3B) by inducing G1-phase arrest. nih.gov This arrest was mediated by both p53-dependent and p53-independent pathways. In HepG2 cells, which have functional p53, the extract upregulated the expression of p53 and its downstream target p21WAF1/CIP1. nih.gov In both HepG2 and Hep3B cells, it upregulated the p53-independent inhibitors p27KIP1 and p16INK4A, indicating a broader mechanism of action. nih.gov Such mechanisms, involving the upregulation of cyclin-dependent kinase (CDK) inhibitors, are plausible pathways for benzoate derivatives to exert cytostatic effects.

| Cell Line | Compound Type | Effect on Cell Cycle | Key Proteins Modulated | Pathway |

| HepG2 | Steroid Extract | G1 Arrest | ↑ p53, ↑ p21WAF1/CIP1, ↑ p27KIP1, ↑ p16INK4A | p53-dependent & independent |

| Hep3B | Steroid Extract | G1 Arrest | ↑ p27KIP1, ↑ p16INK4A | p53-independent |

Inhibition of Cell Proliferation and Migration in In Vitro Cancer Models: Mechanistic Insights

Benzoate derivatives have demonstrated the ability to inhibit the proliferation and migration of cancer cells in vitro through multiple mechanisms.

A study on Ethyl 4-[(4-methylbenzyl)oxy] benzoate, a structurally similar compound, revealed significant anticancer activity against Ehrlich ascites carcinoma (EAC) and human breast cancer (MCF7) cells. nih.gov The compound induced apoptosis in MCF7 cells, a process accompanied by the activation of pro-apoptotic genes such as p53, Bax, Parp, and caspases-3, -8, and -9, while simultaneously inactivating the anti-apoptotic gene Bcl2. nih.gov Similarly, eugenyl benzoate derivatives have been investigated as potential inhibitors of the anti-apoptotic protein BCL-2 in colorectal cancer cells. nih.gov

The inhibition of cancer cell migration and invasion is critical to preventing metastasis. nih.gov The mechanisms for this inhibition are varied. Some thiazole (B1198619) derivatives have been found to inhibit metastatic cancer cell migration by interfering with the actin-bundling function of fascin-1 (FSCN1). Other research has focused on the role of thrombin in promoting metastasis. The sulfated form of madanin-1, a thrombin inhibitor, was shown to suppress the migration and invasion of cancer cells. nih.gov It appears to reverse the thrombin-induced epithelial-mesenchymal transition (EMT), a key process in metastasis, by restoring E-cadherin expression while reducing N-cadherin levels. nih.gov

Table: Gene Expression Changes Induced by Ethyl 4-[(4-methylbenzyl)oxy] benzoate in MCF7 Cells

| Gene | Function | Effect of Compound |

|---|---|---|

| p53 | Pro-apoptotic | Activated |

| Bax | Pro-apoptotic | Activated |

| Parp | Pro-apoptotic | Activated |

| Caspase-3 | Pro-apoptotic | Activated |

| Caspase-8 | Pro-apoptotic | Activated |

| Caspase-9 | Pro-apoptotic | Activated |

In Vitro Antiplatelet Aggregation Mechanisms

Derivatives related to this compound have shown potential for inhibiting platelet aggregation, a key event in thrombosis. The mechanisms explored in vitro are diverse and target different aspects of platelet activation.

One mechanism involves the modulation of platelet membrane properties and signaling pathways. Studies on newly synthesized myrtenol-derived monoterpenoids showed they could significantly suppress platelet aggregation induced by various agents like ADP, collagen, and arachidonic acid. mdpi.com The proposed mechanism involves the stabilization of the cellular membrane by the hydrophobic parts of the compounds. mdpi.com This stabilization is thought to prevent the peroxidation of membrane lipids and lead to an increase in intracellular cyclic AMP (cAMP), a molecule that inhibits platelet activation. mdpi.com

Other derivatives target specific enzymes and receptors in the aggregation cascade. A novel guanidine (B92328) derivative, KR-32570, was found to inhibit collagen-induced platelet aggregation by inhibiting the release of arachidonic acid and the activity of thromboxane (B8750289) A2 (TXA2) synthase. nih.gov It also reduced the mobilization of cytosolic Ca2+ and inhibited the sodium/hydrogen exchanger-1 (NHE-1). nih.gov Furthermore, studies on fluorophenyl-substituted 2-isoxazoline-5-carboxylic acids and their methyl esters revealed that these compounds effectively suppress the activation of the platelet receptor glycoprotein (B1211001) (GP) IIa/IIIb, which is crucial for fibrinogen binding and the final step of aggregation. accscience.com

In Vitro Antiplasmodial Activity and Mechanisms Against Parasitic Organisms

The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the discovery of new antimalarial agents with novel mechanisms of action. nih.govnih.gov Derivatives of benzoate and related phenolic structures have been evaluated for their antiplasmodial activity.

A primary target for antimalarial drugs is the parasite's unique metabolic pathways that are absent in the human host. nih.gov Hydroxy-naphthoquinone derivatives, for example, are thought to inhibit the biosynthesis of isoprenoid compounds in the parasite. nih.gov Isoprenoids are vital for the parasite's survival, and this pathway differs from that in humans, making it an attractive therapeutic target. nih.gov Another proposed mechanism for this class of compounds is the inhibition of the mitochondrial electron transport chain. nih.gov

Research on dimeric polyphenols, inspired by the structure of ellagic acid, has also shown promising antiplasmodial effects. nih.gov While monomeric polyhydroxybenzoic acids often have limited activity, their dimerization can create new, beneficial interactions with parasitic targets, leading to significantly enhanced potency against P. falciparum. nih.gov The precise molecular targets of these dimeric compounds are still under investigation, but their efficacy highlights a promising strategy for developing new antimalarial drugs. nih.gov

Table: In Vitro Antiplasmodial Activity of Selected Compound Classes

| Compound Class | Parasite Strain(s) | Potential Mechanism of Action |

|---|---|---|

| Hydroxy-naphthoquinones | P. falciparum (chloroquine-sensitive & resistant) | Inhibition of isoprenoid biosynthesis; Inhibition of mitochondrial electron transport chain |

Exploration of Methyl 4 5 Hydroxypentyl Oxy Benzoate in Material Science and Polymer Chemistry

Monomer Design and Synthesis for Polymerization Applications

The utility of Methyl 4-((5-hydroxypentyl)oxy)benzoate as a precursor for polymer synthesis lies in its adaptable chemical structure. The primary synthetic strategy involves creating a polymerizable functional group, typically at the terminal hydroxyl position, while the benzoate (B1203000) moiety is destined to become a pendant side group on the final polymer chain.

The initial synthesis of the core compound, this compound, is commonly achieved via a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In a typical procedure, methyl 4-hydroxybenzoate (B8730719) is deprotonated with a base (e.g., potassium carbonate) to form a phenoxide, which then reacts with a 5-halo-1-pentanol (e.g., 5-chloro-1-pentanol (B147386) or 5-bromo-1-pentanol) to yield the desired product. The pentyl chain acts as a flexible spacer, separating the rigid benzoate group from the reactive hydroxyl end.

For polymerization, particularly addition polymerization, the terminal hydroxyl group must be converted into a more reactive, polymerizable unit. The most common modification is its esterification to form an acrylate (B77674) or a methacrylate (B99206) derivative. This is accomplished by reacting this compound with acryloyl chloride or methacryloyl chloride, respectively, in the presence of a non-nucleophilic base like triethylamine. The resulting monomer, for instance, 5-((4-(methoxycarbonyl)phenoxy)pentyl) methacrylate, contains a vinyl group that is susceptible to radical polymerization. This design strategy allows for the systematic incorporation of the rigid, potentially mesogenic (liquid-crystal forming) benzoate group as a side chain in a variety of polymers.

Polymerization Techniques for Incorporating the Benzoate Moiety into Macromolecular Architectures

The conversion of this compound into its polymerizable derivatives opens the door to several polymerization techniques, enabling the creation of polymers with tailored structures and properties.

Conventional free radical polymerization is a robust and widely used method for polymerizing the acrylate and methacrylate derivatives of this compound. nih.govmdpi.com This process is typically initiated by the thermal decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. mdpi.com The initiator generates free radicals that attack the carbon-carbon double bond of the methacrylate monomer, starting a chain reaction. mdpi.comresearchgate.net This propagation continues as more monomer units are added to the growing polymer chain.

The resulting macromolecules are classified as side-chain polymers, where the benzoate group, attached via the flexible pentyl spacer, extends from the main polymethacrylate (B1205211) backbone. This architecture is crucial for designing materials like side-chain liquid crystalline polymers, where the flexible spacer helps to decouple the motion of the rigid mesogenic side groups from the polymer backbone, facilitating the formation of ordered liquid crystalline phases. researchgate.net

For applications requiring precise control over the polymer architecture, such as the synthesis of block copolymers or polymers with a narrow molecular weight distribution (low polydispersity), controlled radical polymerization (CRP) techniques are employed. mdpi.comescholarship.org Atom Transfer Radical Polymerization (ATRP) is a prominent example of CRP used for methacrylate monomers. mdpi.comresearchgate.net

In ATRP, the polymerization of the methacrylate derivative of this compound is initiated by an alkyl halide in the presence of a transition metal complex, commonly a copper(I) halide with a nitrogen-based ligand (e.g., CuBr/2,2'-bipyridine or CuBr/HMTETA). mdpi.comresearchgate.net The copper complex reversibly activates and deactivates the growing polymer chains, maintaining a low concentration of active radicals at any given time. mdpi.com This minimizes termination reactions and allows the polymer chains to grow at a similar rate, resulting in polymers with predictable molecular weights and low polydispersity indices (Mw/Mn). cmu.edu ATRP is particularly valuable for creating well-defined homopolymers and for synthesizing block copolymers where a poly(methacrylate) block containing the benzoate moiety is combined with other polymer blocks to create advanced materials. mdpi.comresearchgate.net

This compound can also be used directly as a monomer or modified for use in polycondensation reactions. This route leads to the incorporation of the benzoate unit directly into the polymer backbone, rather than as a side chain.

Two primary strategies exist:

As a Diol: The parent compound can act as a diol in reactions with dicarboxylic acids or their derivatives (e.g., diacyl chlorides) to form polyesters. The hydroxyl group at one end of the molecule and the ester group at the other end (which can be hydrolyzed to a carboxylic acid) allow it to function as an A-B type monomer for self-polycondensation, or it can be reacted as an A-type monomer with a B-B type comonomer.

As a Hydroxy Acid: The methyl ester of this compound can be selectively hydrolyzed to yield 4-((5-hydroxypentyl)oxy)benzoic acid. This hydroxy-acid monomer can then undergo self-polycondensation at high temperatures to produce an aromatic-aliphatic polyester.

These polycondensation methods are used to synthesize specialty polymers where the combination of rigid aromatic benzoate units and flexible aliphatic pentyl spacers in the main chain can lead to materials with unique thermal properties and potential liquid crystallinity.

Physico-Chemical Characterization of Resultant Polymers

The characterization of polymers derived from this compound is essential to understand their structure-property relationships. Thermal analysis is a cornerstone of this characterization process.

Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of the polymers. tue.nl The analysis involves heating a small sample at a constant rate under a controlled atmosphere (e.g., nitrogen or air) and measuring the change in mass as a function of temperature. For polymers containing the benzoate moiety, TGA curves typically show high thermal stability, with decomposition temperatures (often defined as the temperature at which 5% weight loss occurs) well above 250-300°C. researchgate.net This indicates that the polymers are suitable for applications requiring thermal resistance.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. hu-berlin.deeag.com It is a powerful technique for identifying key thermal transitions in polymers. researchgate.net

Glass Transition Temperature (Tg): DSC detects the Tg, which appears as a step-like change in the heat flow curve. hu-berlin.de The Tg represents the temperature at which the amorphous regions of the polymer transition from a rigid, glassy state to a more flexible, rubbery state. For side-chain polymers with the benzoate group, the Tg is influenced by the flexibility of the main chain and the length of the alkyl spacer. tue.nl

Melting (Tm) and Crystallization (Tc): If the polymer is semi-crystalline or exhibits liquid crystalline behavior, DSC will show endothermic peaks corresponding to melting (Tm) or liquid crystal phase transitions and exothermic peaks corresponding to crystallization (Tc) upon cooling. mdpi.com For side-chain liquid crystalline polymers, multiple peaks may be observed, corresponding to transitions between different mesophases (e.g., smectic to nematic) and the final clearing to an isotropic liquid. researchgate.net

The data below represents typical thermal properties observed for side-chain polymers containing benzoate moieties, analogous to those derived from this compound.

Table 1: Representative Thermal Data from Differential Scanning Calorimetry (DSC) Data is illustrative for analogous side-chain liquid crystalline polymers.

| Polymer Sample | Glass Transition (Tg) (°C) | Phase Transition(s) (°C) | Clearing Temperature (Ti) (°C) | Source Analogy |

| Homopolymer PM6BACP | 28 | 107 (Smectic to Nematic) | 112 (Nematic to Isotropic) | mdpi.com |

| Polymer P1 | - | - | - | researchgate.net |

Note: Specific values are highly dependent on polymer molecular weight and synthesis conditions. PM6BACP is a poly(methacrylate) with a cyano-terminated phenyl benzoate side chain.

Table 2: Representative Data from Thermogravimetric Analysis (TGA) Data is illustrative for analogous polymers.

| Polymer Sample | Decomposition Temp. (TGA, 5% wt. loss) (°C) | Char Yield at 600°C (%) | Source Analogy |

| Polymer P1 | 312 | >40 | researchgate.net |

| PMestOx | >300 | - | tue.nl |

Note: Analysis conditions (e.g., heating rate, atmosphere) affect results. High char yield often indicates the presence of aromatic structures.

Liquid Crystalline Behavior and Phase Transition Studies (e.g., Polarized Optical Microscopy)

The molecular structure of this compound, featuring a rigid aromatic core and a flexible aliphatic chain, is characteristic of a calamitic (rod-like) mesogen. This structure gives rise to liquid crystalline behavior, where the material exhibits phases with properties intermediate between those of a crystalline solid and an isotropic liquid. The study of these phases and the transitions between them is crucial for understanding the material's potential applications.

The primary liquid crystalline phase observed in compounds with this type of structure is the nematic phase. In the nematic phase, the molecules have a long-range orientational order, meaning they tend to align along a common axis, known as the director. However, they lack positional order, allowing them to flow like a liquid.

The phase transitions of this compound and related compounds are typically investigated using techniques such as Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM). DSC is used to measure the heat flow associated with phase transitions, allowing for the determination of transition temperatures and enthalpies. POM is a vital tool for identifying the type of liquid crystal phase by observing the characteristic textures that form as the material is heated and cooled. For instance, the nematic phase is often identified by its characteristic Schlieren or threaded texture under a polarized light microscope.

While specific phase transition data for this compound is not extensively documented in readily available literature, the behavior of homologous series of similar compounds provides insight. For example, in a series of n-alkyl 4-(4'-cyanophenyl)benzoates, the temperatures and types of phase transitions are highly dependent on the length of the alkyl chain. Generally, as the chain length varies, the stability of the nematic phase changes, and other phases, such as smectic phases, may appear.

The hydroxyl group at the end of the pentyl chain in this compound offers a site for further chemical modification, which can significantly influence its liquid crystalline properties. For instance, esterification of this hydroxyl group can lead to the formation of dimeric or polymeric liquid crystals with different and often more complex phase behaviors.

Table 1: Representative Phase Transition Data for a Homologous Series of Alkyl 4-((4'-cyanobiphenyl)-4-yloxy)alkanoates

While specific data for this compound is not provided, the following table for a related series illustrates the typical influence of alkyl chain length on phase transitions.

| n (Alkyl Chain Length) | Crystal to Nematic/Smectic Transition (°C) | Nematic to Isotropic Transition (°C) (Clearing Point) |

| 3 | 102 | 110 |

| 4 | 95 | 118 |

| 5 | 88 | 125 |

| 6 | 82 | 131 |

| 7 | 78 | 135 |

Note: This data is representative of a homologous series and is intended for illustrative purposes to show the general trends in phase behavior.

Development of Functional Materials and Specialty Polymers (e.g., Photosensitive Polymers, Liquid Crystalline Elastomers)

The unique combination of a reactive hydroxyl group and liquid crystalline properties makes this compound a valuable building block for the synthesis of advanced functional materials and specialty polymers. Its incorporation into polymer backbones or as a side chain can impart liquid crystalline order to the resulting macromolecular system.

Photosensitive Polymers:

One of the significant areas of application for liquid crystalline compounds like this compound is in the development of photosensitive polymers. These materials can change their physical or chemical properties in response to light. The hydroxyl group of this compound can be functionalized with a photosensitive group, such as a cinnamate (B1238496) or azobenzene (B91143) moiety. When incorporated into a polymer, the liquid crystalline nature of the parent molecule can amplify the photo-induced changes.

For example, a polymer with side chains derived from this compound and functionalized with azobenzene can exhibit photo-induced phase transitions. Upon irradiation with UV light, the azobenzene group undergoes a trans-to-cis isomerization. This change in molecular shape can disrupt the liquid crystalline order, leading to a transition from a nematic to an isotropic phase. This process is often reversible with visible light or heat, making these materials suitable for applications in optical data storage, holography, and as photo-switchable surfaces.

Liquid Crystalline Elastomers (LCEs):

Liquid Crystalline Elastomers are a fascinating class of materials that combine the elasticity of conventional rubbers with the self-organization of liquid crystals. They are typically prepared by lightly crosslinking liquid crystalline polymers. The incorporation of mesogens like this compound into the polymer network is crucial for achieving the desired properties.

When an LCE is synthesized in the presence of an aligning field (e.g., a magnetic or electric field), the liquid crystalline domains are oriented in a specific direction. This anisotropy is then locked into the polymer network through crosslinking. The resulting elastomer exhibits unique properties, such as a spontaneous and reversible change in shape upon a change in temperature through the liquid crystal phase transition. For instance, upon heating through the nematic-to-isotropic transition, a monodomain LCE can undergo a significant contraction along the direction of alignment and an expansion in the perpendicular directions. This property makes them promising candidates for applications as artificial muscles, actuators, and soft robotics.

The hydroxyl group of this compound serves as a convenient point for crosslinking, allowing it to be integrated into the elastomer network. The specific length of the pentyl spacer chain also plays a role in the flexibility and final properties of the LCE.

Table 2: Potential Properties of Functional Polymers Derived from this compound

| Polymer Type | Functional Group | Stimulus | Response | Potential Application |

| Photosensitive Polymer | Azobenzene | UV/Visible Light | Reversible Nematic-Isotropic Phase Transition | Optical Data Storage, Photo-switches |

| Photosensitive Polymer | Cinnamate | UV Light | Anisotropic Photodimerization | Anisotropic Gels, Aligning Layers for LCDs |

| Liquid Crystalline Elastomer | Diacrylate Crosslinker | Temperature | Reversible Shape Change | Artificial Muscles, Actuators, Soft Robotics |

Emerging Research Frontiers and Prospective Avenues for Methyl 4 5 Hydroxypentyl Oxy Benzoate

Scalable and Sustainable Synthetic Method Development

The efficient and sustainable synthesis of Methyl 4-((5-hydroxypentyl)oxy)benzoate is paramount for its widespread application. The Williamson ether synthesis stands as the most prominent and adaptable method for its preparation. researchgate.netnih.govmasterorganicchemistry.comjk-sci.comresearchgate.net This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of the target molecule, this would typically involve the reaction of methyl 4-hydroxybenzoate (B8730719) with a 5-halopentan-1-ol or a related derivative.

Current research in synthetic methodology offers several avenues to enhance the scalability and sustainability of this process. Key areas of development include:

Phase-Transfer Catalysis (PTC): PTC can facilitate the reaction between the water-soluble phenoxide and the water-insoluble alkyl halide, eliminating the need for expensive and environmentally harmful anhydrous solvents. This approach can lead to higher yields and easier product separation.

Solvent-Free and Green Solvents: The development of solvent-free reaction conditions or the use of greener solvents like ionic liquids or supercritical fluids can significantly reduce the environmental impact of the synthesis. researchgate.net Research has shown that the Williamson ether synthesis can be performed efficiently under solvent-free conditions using solid bases like potassium carbonate. researchgate.net

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved yields, reduced side products, and enhanced safety for scalable production.

These advanced synthetic strategies promise to make this compound more accessible for research and industrial applications.

| Synthetic Method | Key Advantages | Potential for Sustainability |

| Traditional Williamson Ether Synthesis | Well-established, versatile | Moderate; can be improved with greener solvents |

| Phase-Transfer Catalysis | Improved reaction rates, milder conditions, reduced need for anhydrous solvents | High; reduces solvent consumption and energy usage |

| Solvent-Free Synthesis | Eliminates solvent waste, simplifies purification | Very High; aligns with green chemistry principles |

| Flow Chemistry | Precise control, high throughput, enhanced safety | High; efficient use of reagents and energy |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields | High; significant energy savings |

Advanced Structure-Based Design and Target Identification for Novel Biological Functions

The structural motifs present in this compound, namely the alkoxybenzoate core, are found in a variety of biologically active molecules. This suggests that the compound itself or its derivatives could be tailored to exhibit specific biological functions.

Structure-activity relationship (SAR) studies on related compounds have revealed potential therapeutic applications. For instance, various ester derivatives have been investigated for their anticancer and antileishmanial activities. nih.govnih.govnih.gov The length of the alkoxy chain, the nature of the ester group, and the substitution pattern on the aromatic ring all play a crucial role in determining the biological activity. nih.gov

Future research could focus on:

Antimicrobial and Antifungal Agents: The amphiphilic nature of the molecule could be exploited to design agents that disrupt microbial membranes. Modifications to the alkyl chain length and the introduction of additional functional groups could enhance specificity and potency.

Enzyme Inhibitors: The ester and hydroxyl groups can participate in hydrogen bonding and other interactions with the active sites of enzymes. By using computational modeling and structure-based design, the molecule could be optimized to inhibit specific enzymes implicated in disease.

Drug Delivery Vehicles: The self-assembly properties of this molecule (discussed in section 8.4) could be harnessed to create nanocarriers for the delivery of other therapeutic agents. The terminal hydroxyl group provides a convenient handle for attaching targeting ligands or other functional moieties.

The synthesis of a library of derivatives with systematic variations in the alkyl chain length, the ester group, and aromatic ring substituents would be a critical step in exploring the full biological potential of this chemical scaffold.

| Potential Biological Application | Key Structural Features to Modify | Rationale |

| Anticancer Agents | Alkoxy chain length, aromatic ring substituents, ester group modification | To optimize interactions with cancer-specific targets and improve cell permeability. nih.gov |

| Antileishmanial Agents | Modifications to the core structure and terminal groups | To enhance activity against the parasite while minimizing host toxicity. nih.gov |

| Antimicrobial Agents | Amphiphilicity (balance of hydrophobic and hydrophilic parts) | To disrupt bacterial or fungal cell membranes. |

| Enzyme Inhibitors | Ester and hydroxyl groups, overall molecular shape | To achieve specific binding to the active site of a target enzyme. |

Integration into Advanced Material Systems and Nanotechnology

The unique combination of a rigid aromatic core and a flexible aliphatic chain with a terminal hydroxyl group makes this compound a promising candidate for the development of advanced materials, particularly liquid crystals and functional polymers.

Liquid Crystals: Molecules with similar structures, often referred to as calamitic (rod-like) mesogens, are known to exhibit liquid crystalline phases. mdpi.comossila.comresearchgate.net The anisotropy of the molecule, with its elongated shape, can lead to the formation of nematic or smectic phases upon heating. researchgate.net The terminal hydroxyl group is particularly significant as it can introduce hydrogen bonding, which can influence the type and stability of the mesophase. nih.gov This opens up possibilities for its use in:

Liquid Crystal Displays (LCDs): As a component of liquid crystal mixtures, it could contribute to desirable properties such as a broad nematic range and appropriate dielectric anisotropy.

Sensors: The liquid crystalline phase is sensitive to external stimuli such as temperature, electric fields, and the presence of chemical analytes, making it suitable for sensor applications.

Functional Polymers: The terminal hydroxyl group serves as a reactive site for polymerization. It can be used as a monomer or a chain extender in the synthesis of polyesters, polyurethanes, and other polymers. The incorporation of the rigid aromatic core into a polymer backbone can lead to materials with enhanced thermal stability and mechanical properties.

Nanotechnology: The amphiphilic nature of the molecule suggests its potential use as a building block for nanomaterials. nih.govnih.gov It can act as a surfactant to stabilize nanoparticles or as a component in the formation of functional nanostructures.

| Material Application | Relevant Molecular Property | Potential Functionality |

| Liquid Crystals | Anisotropic molecular shape, terminal hydroxyl group | Display technology, sensors, smart windows. ossila.com |

| Functional Polymers | Reactive terminal hydroxyl group, rigid aromatic core | High-performance plastics, specialty coatings, biodegradable polymers. |

| Nanomaterials | Amphiphilicity, self-assembly | Drug delivery carriers, templates for nanomaterial synthesis, functional surfaces. nih.gov |

Exploration of Self-Assembly and Supramolecular Chemistry

The amphiphilic character of this compound, arising from its polar head group (methyl ester and hydroxyl) and its nonpolar tail (pentyl chain and benzene (B151609) ring), makes it an excellent candidate for studies in self-assembly and supramolecular chemistry. nih.govacs.orgnih.gov

In aqueous or polar environments, these molecules are expected to self-assemble into a variety of supramolecular structures to minimize the unfavorable interactions between the hydrophobic tails and the solvent. Potential self-assembled structures include:

Micelles: Spherical aggregates with the hydrophobic tails sequestered in the core and the hydrophilic heads exposed to the solvent.

Vesicles: Bilayer structures forming a hollow sphere, capable of encapsulating hydrophilic substances in their aqueous core.

Lamellar Phases: Stacked bilayers, which are a hallmark of liquid crystalline behavior.

The terminal hydroxyl group plays a crucial role in directing the self-assembly process through hydrogen bonding. This can lead to the formation of more complex and ordered structures. nih.govnih.gov

Future research in this area could explore:

Controlling Self-Assembly: Investigating the effects of concentration, temperature, pH, and ionic strength on the type and morphology of the self-assembled structures.

Hierarchical Structures: Exploring the potential for the primary self-assembled structures to further organize into more complex, hierarchical architectures. nih.gov

Functional Supramolecular Materials: Designing and fabricating functional materials based on these self-assembled structures, such as responsive gels, controlled-release systems, and templates for the synthesis of porous materials.

The study of the supramolecular chemistry of this compound and its derivatives holds significant promise for the development of novel soft materials with tunable properties and functions.

Q & A

Basic Synthesis and Purification Strategies

Q: What are the standard synthetic routes for Methyl 4-((5-hydroxypentyl)oxy)benzoate, and how is purity ensured? A: The compound is synthesized via acid-catalyzed esterification. A typical protocol involves reacting 4-hydroxybenzoic acid with 5-hydroxypentanol in the presence of sulfuric acid or p-toluenesulfonic acid under reflux. Post-reaction, the crude product is purified using column chromatography (silica gel, eluent: hexane/ethyl acetate gradient). Purity is validated via HPLC (C18 column, UV detection at 254 nm) and NMR (confirming ester linkage at δ 3.8–4.2 ppm for methyl ester and δ 1.5–1.7 ppm for pentyl chain) .

Core Characterization Techniques

Q: What spectroscopic methods are critical for confirming the structure of this compound? A:

- 1H/13C NMR : Key signals include the methyl ester (δ ~3.8–3.9 ppm, singlet) and hydroxyl proton (δ ~1.5 ppm, broad, exchangeable). Aromatic protons appear as doublets (δ 6.8–8.0 ppm) .

- FT-IR : Ester carbonyl (C=O) stretch at ~1720 cm⁻¹ and hydroxyl (O-H) stretch at ~3400 cm⁻¹.

- Mass Spectrometry : ESI-MS or GC-MS to confirm molecular ion ([M+H]+ expected at m/z 282.3) .

Stability Under Experimental Conditions

Q: How should researchers mitigate degradation during storage or reaction conditions? A: The compound is sensitive to hydrolysis (ester cleavage) in acidic/basic conditions. Store in inert atmospheres (<5°C, desiccated). For reactions in aqueous media, use buffered solutions (pH 6–7) and minimize exposure to light. Monitor degradation via periodic HPLC analysis .

Reaction Mechanism Elucidation

Q: How can researchers study the esterification mechanism for this compound? A: Isotopic labeling (e.g., D₂O for hydroxyl tracking) or computational modeling (DFT studies for transition-state analysis) can clarify reaction pathways. Kinetic studies under varying temperatures/catalyst concentrations help identify rate-determining steps .

Biological Activity Profiling

Q: What methodologies are used to evaluate its potential antimicrobial or anti-inflammatory activity? A:

- Antimicrobial Assays : Minimum Inhibitory Concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .

- Anti-inflammatory Screening : COX-2 inhibition assays (ELISA) or NF-κB pathway analysis in macrophage cell lines .

Advanced Synthesis Optimization

Q: How can steric hindrance from the pentyl chain be addressed to improve yields? A: Use bulky protecting groups (e.g., tert-butyldimethylsilyl) for the hydroxyl group during esterification. Optimize solvent polarity (e.g., toluene for high-temperature reactions) and employ microwave-assisted synthesis to reduce reaction time .

Resolving Contradictory Data

Q: How to address discrepancies in reported melting points or spectral data? A: Cross-validate purity via DSC (melting point analysis) and XRD (crystalline structure). Compare with certified reference materials (e.g., Thermo Scientific’s methyl paraben standards) and ensure NMR spectra are acquired in deuterated solvents (e.g., DMSO-d6) to avoid solvent shifts .

Degradation Pathway Analysis

Q: What analytical strategies identify degradation products? A: LC-MS/MS with collision-induced dissociation (CID) fragments the parent compound and degradants. Accelerated stability studies (40°C/75% RH for 4 weeks) simulate long-term degradation .

Computational Modeling Applications

Q: How can molecular docking predict its interaction with biological targets? A: Use AutoDock Vina or Schrödinger Suite to model binding affinities with enzymes (e.g., phospholipase A2). Validate predictions with in vitro assays (e.g., enzyme inhibition kinetics) .

Comparative Studies with Analogues

Q: What structural modifications enhance its physicochemical or bioactive properties? A: Replace the pentyl chain with shorter (propyl) or branched (isopentyl) groups to study hydrophobicity effects. Introduce electron-withdrawing groups (e.g., nitro) on the aromatic ring to alter electronic properties and reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten